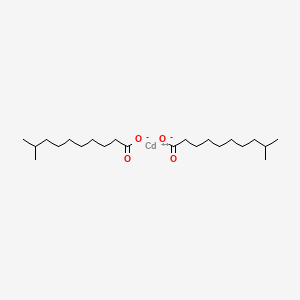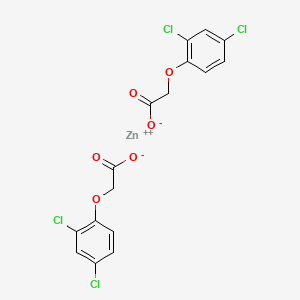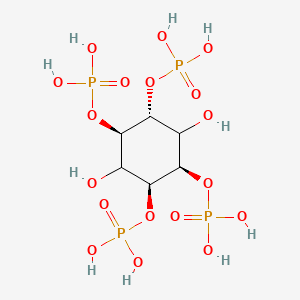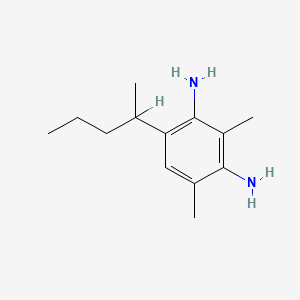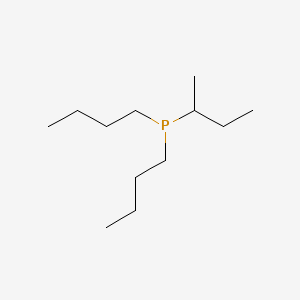
6-Pentadecyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Pentadecyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentadecyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyanoguanidine and pentadecylamine as the primary starting materials.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as hydrochloric acid, to form the triazine ring.
Purification: The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature and pressure.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
6-Pentadecyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the triazine ring into more reduced forms.
Substitution: The pentadecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine or bromine, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield triazine oxides or hydroxides.
Reduction: Reduction can produce triazine derivatives with lower oxidation states.
Substitution: Substitution reactions can result in a variety of functionalized triazine compounds.
科学研究应用
6-Pentadecyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals, coatings, and polymers.
作用机制
The mechanism of action of 6-Pentadecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
6-Phenyl-1,3,5-triazine-2,4-diamine: This compound has a phenyl group instead of a pentadecyl group.
6-Methyl-1,3,5-triazine-2,4-diamine: This compound has a methyl group instead of a pentadecyl group.
6-Ethyl-1,3,5-triazine-2,4-diamine: This compound has an ethyl group instead of a pentadecyl group.
Uniqueness
The uniqueness of 6-Pentadecyl-1,3,5-triazine-2,4-diamine lies in its long alkyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interactions. This makes it particularly interesting for applications in materials science and drug delivery systems.
属性
CAS 编号 |
37623-51-1 |
|---|---|
分子式 |
C18H35N5 |
分子量 |
321.5 g/mol |
IUPAC 名称 |
6-pentadecyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H35N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17(19)23-18(20)22-16/h2-15H2,1H3,(H4,19,20,21,22,23) |
InChI 键 |
JZSZJXLPSQTWSS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=NC(=NC(=N1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


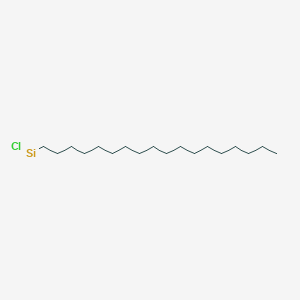
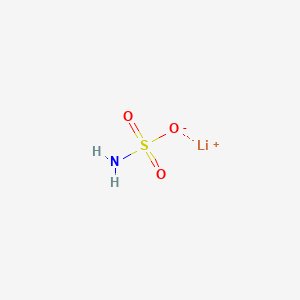
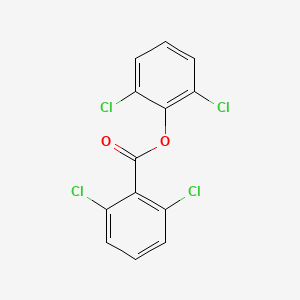
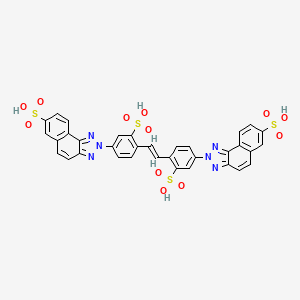
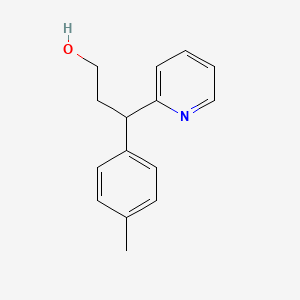
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
